Dihydrogen arsorate

Description

Contextualization within Inorganic Arsenic Chemistry

Inorganic arsenic exists in several oxidation states, with the most common being arsenite (As(III)) and arsenate (As(V)). google.com Dihydrogen arsorate is a pentavalent form of arsenic, belonging to the arsenate group of compounds. mdpi.com Arsenates are the dominant form of arsenic in oxidizing environments, while arsenites are more prevalent under reducing conditions. mdpi.comwikipedia.org The speciation of arsenic in aqueous systems is highly dependent on both pH and the redox potential of the environment. mdpi.comwikipedia.org

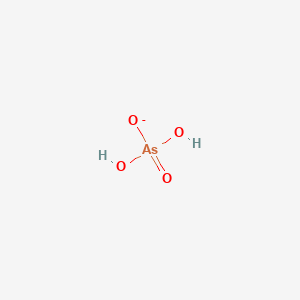

This compound as an Oxoanion: Chemical Definition and Protonation States

This compound is an oxoanion, a chemical species with a central arsenic atom bonded to oxygen atoms. nih.govcharchem.org It is specifically the conjugate base of arsenic acid (H₃AsO₄) and the conjugate acid of the hydrogen arsenate ion (HAsO₄²⁻). nih.gov The protonation state of arsenate species in an aqueous solution is dictated by the pH. wikipedia.org

The dissociation of arsenic acid occurs in three steps, each with a specific acid dissociation constant (pKa):

H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ (pKa₁ ≈ 2.2) wikipedia.orgopentextbc.calibretexts.org

H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ (pKa₂ ≈ 6.9) wikipedia.orgopentextbc.calibretexts.org

HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ (pKa₃ ≈ 11.5) wikipedia.org

Based on these pKa values, dihydrogen arsenate (H₂AsO₄⁻) is the predominant species in acidic to near-neutral solutions, specifically between pH 2.2 and 6.9. wikipedia.orgvulcanchem.comrsc.org

Relationship to Arsenic Acid and Related Arsenate Species

This compound is intrinsically linked to arsenic acid and other arsenate ions through a series of protonation and deprotonation equilibria. wikipedia.org Arsenic acid (H₃AsO₄) is a triprotic acid, meaning it can donate three protons. wikipedia.org The removal of the first proton from arsenic acid results in the formation of this compound. nih.gov Subsequent proton loss leads to the formation of hydrogen arsenate (HAsO₄²⁻) and finally the fully deprotonated arsenate ion (AsO₄³⁻). wikipedia.orgfoodb.ca

The relative concentrations of these species in an aqueous solution are a function of the pH. In highly acidic conditions (below pH 2.2), arsenic acid is the main form. vulcanchem.com As the pH increases, this compound becomes dominant, followed by hydrogen arsenate in weakly basic conditions, and the arsenate ion in strongly basic solutions. vulcanchem.comfoodb.ca

Salts containing the this compound ion can be formed, such as sodium dihydrogen arsenate (NaH₂AsO₄) and potassium dihydrogen arsenate (KH₂AsO₄). wikipedia.orgchemicalbook.com These salts are typically prepared by crystallizing them from a saturated aqueous solution of arsenic acid. wikipedia.orgmolbase.com

Interactive Data Table: Arsenic Acid Dissociation

| Species | pKa |

| H₃AsO₄ | 2.2 |

| H₂AsO₄⁻ | 6.9 |

| HAsO₄²⁻ | 11.5 |

Comparative Chemical Behavior with Phosphate (B84403) Analogs

Arsenic and phosphorus are in the same group of the periodic table, which leads to significant similarities in the chemical behavior of their respective oxoanions, arsenates and phosphates. wikipedia.orgnih.gov this compound (H₂AsO₄⁻) is the chemical analog of dihydrogen phosphate (H₂PO₄⁻). Both are tetrahedral anions and share similar acid dissociation constants. geoscienceworld.org

The pKa values for phosphoric acid are approximately 2.16, 7.21, and 12.32. atlanticoer-relatlantique.calumenlearning.com This close similarity in pKa values means that this compound and dihydrogen phosphate will be present as similarly charged species over a comparable pH range in aqueous solutions. geoscienceworld.org

However, there are crucial differences in their chemical reactivity. The As-O bonds in arsenate esters are significantly more susceptible to hydrolysis than the P-O bonds in phosphate esters. nih.gov This increased lability of arsenate esters is a key reason for the toxicity of arsenate, as it can substitute for phosphate in metabolic pathways, such as glycolysis, leading to the formation of unstable intermediates and uncoupling energy production. wikipedia.orgnih.gov The bond lengths also differ, with P-O bonds being approximately 1.52–1.54 Å, while As-O bonds are longer at 1.68–1.71 Å. nih.gov

Interactive Data Table: Comparison of Arsenic Acid and Phosphoric Acid pKa Values

| Acid | pKa₁ | pKa₂ | pKa₃ |

| Arsenic Acid (H₃AsO₄) | ~2.2 | ~6.9 | ~11.5 |

| Phosphoric Acid (H₃PO₄) | ~2.16 | ~7.21 | ~12.32 |

Structure

2D Structure

Properties

CAS No. |

16518-47-1 |

|---|---|

Molecular Formula |

AsH2O4- |

Molecular Weight |

140.935 g/mol |

IUPAC Name |

dihydrogen arsorate |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)/p-1 |

InChI Key |

DJHGAFSJWGLOIV-UHFFFAOYSA-M |

SMILES |

O[As](=O)(O)[O-] |

Canonical SMILES |

[H+].[H+].[O-][As](=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Dihydrogen Arsorate Salts

Laboratory Synthesis Techniques for Specific Dihydrogen Arsorate Salts

The laboratory preparation of this compound salts is primarily achieved through aqueous solution chemistry, where precise control over reaction conditions and subsequent crystallization is paramount for obtaining the desired product in high purity and, when needed, as single crystals.

The synthesis of specific this compound salts is exemplified by the preparation of Cesium this compound (CsH₂AsO₄) and Sodium this compound (NaH₂AsO₄).

Cs₂CO₃ + 2H₃AsO₄ → 2CsH₂AsO₄ + H₂O + CO₂

For Sodium this compound (NaH₂AsO₄), the synthesis also relies on the neutralization of arsenic acid. molbase.comwikipedia.org The salt is the conjugate base of arsenic acid, formed in the first dissociation step: H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺. wikipedia.org The laboratory preparation involves creating a hot saturated aqueous solution from which the salt can be crystallized. molbase.comwikipedia.org

| Salt | Reagents | Key Reaction Conditions |

| Cesium this compound | Cesium Carbonate, Arsenic Acid | Aqueous solution, pH control (~2–3) |

| Sodium this compound | Sodium source, Arsenic Acid | Hot saturated aqueous solution molbase.comwikipedia.org |

The formation of single crystals (monocrystalline formation) is essential for applications in fields like solid-state physics and for definitive structural analysis via X-ray diffraction.

For Cesium this compound, high-quality single crystals are grown from the aqueous solution by a process of slow evaporation. This is typically carried out at a constant temperature, often between 25–30°C, to allow for the gradual and orderly assembly of ions into a crystal lattice.

In the case of Sodium this compound, the compound is crystallized from a hot, highly saturated aqueous solution. molbase.comwikipedia.org It is highly soluble when hot (75.3 g in 100 mL at 100 °C), and as the solution cools, the solubility decreases, leading to the crystallization of the monohydrate form (NaH₂AsO₄·H₂O). molbase.comwikipedia.org

| Compound | Crystallization Method | Temperature | Notes |

| Cesium this compound | Slow evaporation | 25–30°C | For single-crystal growth |

| Sodium this compound | Cooling a saturated solution wikipedia.org | From 100°C to lower temps molbase.com | Yields the monohydrate salt molbase.comwikipedia.org |

Reaction Conditions and Reagent Selection (e.g., Cesium Carbonate and Arsenic Acid)

Production Considerations for this compound Compounds

While specific, large-scale industrial production methods for many this compound compounds are not extensively documented in public literature, the general approach mirrors laboratory synthesis but on a larger scale. The process involves the controlled reaction of a selected salt (e.g., cesium or sodium salts) with arsenic-containing acids.

Key considerations for production include:

Reagent Purity: The use of high-purity starting materials is essential to achieve the desired quality in the final product. Reagents and solvents are often sourced from commercial chemical suppliers.

Process Control: Strict control over stoichiometry, pH, and temperature is necessary to ensure the correct arsenate species is formed and to manage the exothermic nature of acid-base neutralization reactions.

Purification and Crystallization: Following the initial reaction, purification steps are implemented. Crystallization is a common final step to isolate the solid product from the solution, followed by drying. For some salts, heating the hydrated form can lead to dehydration and conversion to other compounds, such as the formation of sodium pyroarsenate from heating solid NaH₂AsO₄·H₂O. molbase.comwikipedia.org

Availability: this compound compounds like Cesium this compound are available from various chemical suppliers, often for research and development purposes. guidechem.comereztech.comamericanelements.com

Compound Names Table

| IUPAC Name | Other Names | Formula |

| Cesium this compound | Cesium Hydrogen Arsenate ereztech.comamericanelements.com | CsH₂AsO₄ |

| Sodium this compound | Sodium Arsenate Monobasic, Sodium Dihydroarsenate wikipedia.org | NaH₂AsO₄ |

| Arsenic Acid | Orthoarsenic Acid | H₃AsO₄ |

| Cesium Carbonate | Cs₂CO₃ | |

| Sodium Pyroarsenate | Na₂H₂As₂O₇ |

Structural Elucidation and Advanced Spectroscopic Characterization of Dihydrogen Arsorate Compounds

Crystalline Structures and Unit Cell Parameters of Dihydrogen Arsorate Salts

This compound salts exhibit a wide variety of crystalline structures, largely dependent on the size and charge of the counter-cation. Single-crystal X-ray diffraction studies have been instrumental in determining the precise unit cell parameters for numerous salts. These parameters define the fundamental repeating unit of the crystal lattice. For instance, sodium this compound (NaH₂AsO₄) is isotypic with its phosphate (B84403) analog, crystallizing in a structure where the asymmetric unit contains two distinct sodium cations and two tetrahedral H₂AsO₄⁻ anions. researchgate.net In contrast, salts with larger or organic cations, such as tetraethylammonium (B1195904) or 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, form unique crystal lattices with significantly different cell dimensions to accommodate the bulkier cations. eurjchem.comscispace.com

Below is a table summarizing the crystallographic data for a selection of this compound salts, illustrating the structural diversity within this class of compounds.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| Tetraethylammonium Dihydrogenarsenate Bis-Arsenic Acid | [(C₂H₅)₄N][H₂AsO₄][H₃AsO₄]₂ | Monoclinic | Cc | a = 20.105 Å, b = 7.342 Å, c = 15.292 Å, β = 115° | eurjchem.com |

| (C₉H₁₁N₄)H₂AsO₄ | (C₉H₁₁N₄)H₂AsO₄ | Monoclinic | P2₁ | a = 9.655 Å, b = 4.7090 Å, c = 14.022 Å, β = 108.147° | scispace.com |

| Lead(II) this compound | Pb(H₂AsO₄)₂ | Triclinic | P-1 | a = 5.9984 Å, b = 7.9497 Å, c = 8.6137 Å, α = 108.888°, β = 108.449°, γ = 96.128° | mdpi.com |

| Sodium this compound | NaH₂AsO₄ | Triclinic | P-1 | a = 6.0028 Å, b = 7.1519 Å, c = 7.3731 Å, α = 105.795°, β = 103.543°, γ = 91.801° | researchgate.net |

| Cesium this compound | CsH₂AsO₄ | Monoclinic | P2₁ | N/A |

Strong O-H···O hydrogen bonds link adjacent H₂AsO₄⁻ tetrahedra, creating complex architectures such as infinite two-dimensional planes or discrete anionic dimers. eurjchem.comscispace.com For example, in the structure of sodium this compound, strong hydrogen bonds with O···O distances ranging from 2.500 to 2.643 Å connect the dihydrogen arsenate anions into layers. researchgate.netiucr.org Similarly, the crystal structure of tetraethylammonium dihydrogenarsenate bis-arsenic acid features two-dimensional planes built from H₂AsO₄⁻ and H₃AsO₄ tetrahedra linked by strong O-H···O bonds. eurjchem.com

In hybrid organic-inorganic salts, N-H···O hydrogen bonds also play a crucial role, linking the organic cations to the inorganic anionic structures. scispace.com The interplay of these hydrogen bonds results in a layered arrangement in many of these compounds, significantly influencing their physical properties. mdpi.com Statistical analysis of various arsenate structures shows average As-OH bond lengths in H₂AsO₄⁻ groups to be approximately 1.714 Å, distinct from the shorter As-O bonds to non-protonated oxygen atoms, which average 1.667 Å. researchgate.net

The metal cation in a this compound salt is typically coordinated by oxygen atoms from the surrounding H₂AsO₄⁻ anions. The number of coordinating oxygen atoms (the coordination number) and their geometric arrangement define the coordination polyhedron around the metal center. This environment is influenced by the size and charge of the cation. pjoes.commdpi.com

In sodium this compound, each of the two unique Na⁺ cations is coordinated by six oxygen atoms originating from five different H₂AsO₄⁻ groups. researchgate.net This arrangement forms a distorted octahedral coordination sphere. researchgate.netiucr.org The bond lengths within these NaO₆ polyhedra vary, indicating the degree of distortion from ideal octahedral geometry. iucr.org The coordination of metal centers can lead to the formation of extended networks. For instance, the connection of these coordination polyhedra and the arsenate tetrahedra results in a layered structure parallel to the (010) crystallographic plane in NaH₂AsO₄. researchgate.netiucr.org

Hydrogen-Bonding Networks and Supramolecular Assembly

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis

A combination of sophisticated analytical techniques is required for the comprehensive structural characterization of this compound compounds. These methods provide complementary information, from the macroscopic crystal symmetry down to the local bonding environment and oxidation state of the arsenic atoms.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. iastate.edu For this compound salts, single-crystal XRD analysis provides precise information on the unit cell parameters, crystal system (e.g., monoclinic, triclinic), and space group symmetry. eurjchem.comscispace.commdpi.com This technique allows for the complete solution of the crystal structure, revealing the exact positions of each atom, the connectivity between this compound tetrahedra, the coordination environment of the cations, and the hydrogen-bonding network. iastate.edunih.gov The data presented in section 3.1 are primarily derived from single-crystal XRD studies.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and probe the bonding within a compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. In this compound compounds, FT-IR spectra exhibit characteristic absorption bands that confirm the presence of the H₂AsO₄⁻ anion.

Key vibrational modes identified in the FT-IR spectra of various this compound salts include:

O-H Stretching: Broad bands typically observed in the high-frequency region, often around 3200-3660 cm⁻¹, are characteristic of the stretching vibrations of the hydroxyl groups in the H₂AsO₄⁻ anion. scispace.com

As-O Stretching: Strong absorption bands in the 800–900 cm⁻¹ region are assigned to the stretching vibrations of the arsenate (As-O) bonds within the tetrahedral AsO₄ core.

C-H Stretching: For organic-inorganic hybrid salts, bands corresponding to the stretching of C-H bonds in the organic cation appear, typically in the 2700-3000 cm⁻¹ range. scispace.com

These vibrational signatures serve as a valuable tool for confirming the composition and understanding the local bonding environment in these materials. eurjchem.comprinceton.edu

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination environment of a specific atom. msu.ru The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the formal oxidation state of the absorbing element. msu.ru

For this compound compounds, arsenic K-edge XANES is used to unequivocally confirm that arsenic exists in the +5 oxidation state (As(V)). nih.gov The energy of the absorption edge for As(V) is distinctly higher than that for arsenic in lower oxidation states, such as As(III). Specifically, the maximum absorption energy (white line) for sodium arsenate, which contains the As(V) species, is observed at 11,875.6 eV, providing a clear spectral fingerprint for the arsorate group. researchgate.net This technique is crucial for verifying the chemical speciation of arsenic, especially in environmental or biological samples where multiple oxidation states may coexist. msu.runih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification

Theoretical and Computational Approaches to this compound Structure and Bonding

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate structural and electronic properties of arsenic-containing compounds. These methods provide a molecular-level understanding that complements experimental data, offering insights into geometry, bonding, and reactivity that can be difficult to obtain through empirical means alone. For the this compound anion (H₂AsO₄⁻) and its related compounds, computational approaches are crucial for predicting stable structures, understanding electronic behavior, and analyzing the subtle noncovalent forces that govern their crystal packing and interactions. Methodologies such as Density Functional Theory (DFT) allow for the detailed investigation of the potential energy surface, while more advanced analyses can reveal the nature of specific interactions like pnictogen bonds and predict the energetic barriers associated with bond breaking and formation.

Density Functional Theory (DFT) for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) stands as a powerful computational method for investigating the properties of arsenate compounds. researchgate.net By approximating the many-electron problem to a matter of electron density, DFT provides a balance between accuracy and computational cost, making it suitable for modeling complex systems. DFT calculations are widely used to optimize molecular geometries, predicting bond lengths, bond angles, and torsional angles with results that often corroborate experimental data from techniques like X-ray diffraction. researchgate.net

In the context of this compound and related species, DFT has been employed to model their interaction with other molecules and surfaces. For instance, studies on arsenate adsorption on mineral surfaces like alumina (B75360) have used DFT to determine preferred binding configurations. mdpi.com These calculations reveal that arsenate tends to form bidentate binuclear complexes, though the ideal tetrahedral geometry of the arsenic center can be distorted due to steric factors and the rigidity of the surface. mdpi.com The degree of distortion is often correlated with the stability of the configuration, with geometries closest to the ideal 109.5° tetrahedral angle being more favorable. mdpi.com

Beyond structural parameters, DFT is instrumental in elucidating electronic properties. Key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For example, in a study of a compound containing the dihydrogen arsenate moiety, (NEt₄)(H₂AsO₄)(H₃AsO₄)₂, the HOMO and LUMO energies were calculated to be -6.82 eV and -0.92 eV, respectively. researchgate.net This information is vital for understanding the electronic transitions and potential nonlinear optical properties of such materials. researchgate.net

| Parameter | Description | Typical Computational Finding | Reference |

| Optimized Geometry | Prediction of the lowest-energy three-dimensional structure. | DFT-optimized bond lengths and angles for arsenate species show good agreement with crystal structure data. | researchgate.net |

| Bond Length (As-O) | The equilibrium distance between the arsenic and oxygen atoms. | Calculated to be in the range of 1.68–1.71 Å. | nih.gov |

| Bond Angle (O-As-O) | The angle formed by two oxygen atoms with the central arsenic atom. | Optimized angles in surface-bound arsenate can deviate from the ideal 109.5° due to steric strain. | mdpi.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | For a (H₂AsO₄)⁻ containing crystal, a value of -6.82 eV was computed. | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | For a (H₂AsO₄)⁻ containing crystal, a value of -0.92 eV was computed. | researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical stability. | A smaller gap suggests higher reactivity. The calculated gap for the (NEt₄)(H₂AsO₄)(H₃AsO₄)₂ crystal is 5.90 eV. | researchgate.net |

This table presents representative data from computational studies on this compound and related arsenate compounds to illustrate the capabilities of DFT.

Analysis of Pnictogen Bonding and Noncovalent Interactions

Beyond conventional covalent bonds, the structure and stability of this compound compounds in the solid state are significantly influenced by a range of noncovalent interactions. rsc.org Among these, the pnictogen bond is a directional interaction of growing interest. mdpi.commdpi.com A pnictogen bond occurs when an electrophilic region on a covalently bonded pnictogen atom (such as arsenic) interacts attractively with a nucleophilic region (like a lone pair on an oxygen or nitrogen atom) in an adjacent molecule. mdpi.comresearchgate.net This interaction is analogous to the more widely known halogen and hydrogen bonds. mdpi.com

Computational modeling is essential for identifying and characterizing these weak interactions. nih.gov Molecular electrostatic potential (MEP) surface calculations can visualize the electron-rich (negative) and electron-poor (positive) regions of a molecule. For arsenic compounds, a region of positive electrostatic potential, often called a σ-hole, can exist along the vector of an R-As covalent bond (where R is the rest of the molecule), allowing it to act as a Lewis acid and form a pnictogen bond. researchgate.net

| Interaction Type | Interacting Atoms | Typical Distance (Å) | Typical Angle (°) | Significance | Reference |

| Pnictogen Bond | As···O | ~3.3 - 3.5 | ~178 - 180 | Directional interaction contributing to crystal packing. | mdpi.comresearchgate.net |

| Pnictogen Bond | As···N | - | - | Can occur with nitrogen-containing nucleophiles. | researchgate.net |

| Hydrogen Bond | O-H···O | ~2.5 - 2.6 | - | Strong interactions that form layers and networks in hydrated arsenate crystals. | researchgate.net |

| C-H···π | C-H and Arene Ring | ~2.6 - 3.1 | - | A common noncovalent interaction in organo-arsenic compounds. | nih.gov |

This table summarizes key noncovalent interactions involving arsenic, with data derived from computational and crystallographic studies of arsenates and related compounds.

Computational Studies of Bond Dissociation and Activation

Understanding the strength of chemical bonds is fundamental to predicting the stability and reactivity of a compound. Computational chemistry provides powerful methods for calculating bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. wikipedia.orgorgoreview.com The BDE is a direct measure of bond strength; a higher BDE corresponds to a stronger, more stable bond. orgoreview.com

For the this compound anion, computational studies can determine the BDEs for the As-O and O-H bonds. Such calculations typically involve modeling the molecule and its resulting radical fragments using methods like DFT. The BDE is then calculated as the difference in enthalpy between the products (radicals) and the reactant (the intact molecule). ucsb.edu This information is crucial for predicting decomposition pathways and the thermal stability of arsenate-containing materials.

Furthermore, computational tools can identify the weakest bond in a molecule, often referred to as the "trigger bond," which is the bond most likely to cleave first to initiate decomposition. odu.edu Techniques such as the analysis of Wiberg bond indices (WBIs) within a DFT framework can be used to assess the relative strengths of bonds within a molecule. odu.edu A lower bond index suggests a weaker bond. These predictive studies are vital for understanding the mechanisms of chemical reactions, including hydrolysis or thermal decomposition of arsenate esters, which are of significant biological and environmental interest. royalsocietypublishing.org For instance, computational models have been used to compare the kinetic stability of arsenate esters to their phosphate analogues, providing insights into why arsenate compounds can interfere with metabolic processes. royalsocietypublishing.org

| Bond in H₂AsO₄⁻ | Computational Method | Calculated Property | Significance | Reference |

| As-OH | DFT, ONIOM (QM/MM) | Bond Dissociation Energy (BDE) | Determines the energy required to break the bond, indicating thermal stability. | wikipedia.orgroyalsocietypublishing.org |

| As=O | DFT | Bond Dissociation Energy (BDE) | Provides insight into the strength of the double bond character. | wikipedia.orgorgoreview.com |

| O-H | DFT | Bond Dissociation Energy (BDE) | Relates to the acidity and proton transfer capabilities of the molecule. | wikipedia.org |

| All Bonds | DFT | Wiberg Bond Index (WBI) | A lower value indicates a weaker "trigger bond" likely to initiate decomposition. | odu.edu |

This table outlines the application of computational methods to study bond dissociation and activation in the this compound anion.

Chemical Reactivity and Transformation Mechanisms of Dihydrogen Arsorate Species

Redox Transformations Involving Dihydrogen Arsorate (As(V)/As(III) Interconversion)

While this compound represents arsenic in its highest common oxidation state (+5), the oxidation of its reduced counterpart, arsenite (As(III)), is a key pathway for its formation. In oxic waters, As(III) is oxidized to As(V). frontiersin.org This process can be microbially mediated, involving enzymes like arsenite oxidase encoded by genes such as the aio operon. frontiersin.orgoup.com Chemical oxidation also occurs, for instance, in the presence of copper(II)-chitosan complexes and dissolved oxygen, where As(III) is fully oxidized to As(V). osti.gov The standard reduction potential for the H₃AsO₄/HAsO₂ couple is +0.560 V, indicating that the oxidation of arsenite to arsenic acid (a precursor to this compound) is thermodynamically favorable under sufficiently oxidizing conditions. libretexts.org

The reduction of As(V) to As(III) is a significant transformation, often mediated by microbial activity for detoxification or metabolic purposes. frontiersin.orgresearchgate.net Some bacteria utilize enzymes known as arsenate reductases (encoded by the arsC gene) to convert arsenate to arsenite, which is then expelled from the cell. frontiersin.orgtoxno.com.au This reduction is a crucial step, as arsenite is generally more mobile and toxic than arsenate. Chemically, reducing agents such as glutathione (B108866) can react with arsenate in aqueous solutions to produce arsenite and oxidized glutathione. nih.gov This reaction may play a role in the subsequent methylation of arsenic. nih.gov

Oxidation Pathways and Formation of Higher Arsenate Species

Substitution Reactions Involving Hydrogen Atoms of this compound

This compound can participate in substitution reactions where its hydrogen atoms or hydroxyl groups are replaced. A key example is the formation of arsenate esters, which occurs when arsenate substitutes for phosphate (B84403) in biochemical pathways. Although these esters, such as glucose-6-arsenate, can form rapidly, their instability leads to rapid hydrolysis, disrupting cellular energy metabolism. In inorganic chemistry, ligand substitution reactions can occur at metal centers. For instance, the reaction of aqueous chromium(III) complexes like [Cr(H₂O)₆]³⁺ with this compound results in the formation of a 1:1 complex, [Cr(H₂O)₅(H₂AsO₄)]²⁺. rsc.org This process is interpreted as a substitution reaction occurring on the tetrahedral arsenic center, where a water molecule in the chromium complex is replaced by the this compound ion, leaving the Cr-O bonds intact. rsc.org

Interactions with Metal Cations and Complex Formation

This compound readily interacts with various metal cations to form complexes and precipitates, a process that significantly influences its environmental mobility. It forms stable inner-sphere complexes with iron oxides, a key mechanism for its immobilization. The interaction involves the formation of bonds between arsenate ions and iron hydroxides on the mineral surface. With chromium, it forms the complex [Cr(H₂O)₅(H₂AsO₄)]²⁺. rsc.org Dihydrogen complexes can also form, where an intact H₂ molecule acts as a ligand coordinated to a metal center; these are intermediates in metal-catalyzed reactions involving hydrogen. wikipedia.org While not a direct reaction of the arsorate ion itself, the principles of metal-ligand interaction are relevant. The formation of metal-arsorate complexes is crucial in both natural systems and remediation technologies. For example, ferrous arsenate can be formed by the coprecipitation of ferrous (Fe(II)) ions and arsenate ions in aqueous solutions, typically under controlled pH conditions between 3 and 5.

Adsorption and Desorption Mechanisms of this compound on Mineral Surfaces

The adsorption of this compound onto mineral surfaces, particularly iron oxides like goethite and ferrihydrite, is a primary mechanism controlling its concentration in natural waters. vulcanchem.comunc.edu This process involves the formation of inner-sphere surface complexes, where the arsenate ion directly bonds to the mineral surface, often by displacing surface hydroxyl groups (ligand exchange). researchgate.netmdpi.comdss.go.th The strength of this adsorption is pH-dependent, with strong retention observed in acidic conditions. academie-sciences.frslu.se Spectroscopic studies and theoretical calculations suggest that arsenate forms bidentate, corner-sharing complexes with iron oxide surfaces. researchgate.netgeologyscience.ru The adsorption process can be influenced by the presence of other ions and the specific properties of the mineral adsorbent. nih.govnih.gov

Due to their structural and chemical similarities, this compound and phosphate ions strongly compete for the same adsorption sites on mineral surfaces. conicet.gov.arut.ac.ir Both are tetrahedral oxyanions that form inner-sphere complexes with minerals like goethite, ferrihydrite, and calcite. researchgate.netconicet.gov.arut.ac.ir

The outcome of this competition depends on several factors, including pH, relative ion concentrations, and the order of ion addition. capes.gov.br

On Iron Oxides (Goethite, Ferrihydrite): On goethite, arsenate and phosphate have similar adsorption affinities, though some studies suggest arsenate adsorbs slightly more strongly, especially at lower pH (<6). capes.gov.brresearchgate.net When added simultaneously, the two ions are often adsorbed in roughly equal amounts. researchgate.netacs.org However, if one ion is allowed to adsorb first, it can inhibit the adsorption of the second. capes.gov.bracs.org For instance, pre-adsorbed arsenate is not easily displaced by phosphate, whereas pre-adsorbed phosphate can be significantly substituted by arsenate, suggesting a stronger binding affinity for arsenate on magnetite surfaces. appliedmineralogy.com On ferrihydrite, arsenate is often preferentially adsorbed over phosphate in competitive systems. slu.se

On Calcite: In contrast to iron oxides, phosphate has been shown to adsorb more strongly than arsenate on calcite surfaces. ut.ac.ir The presence of phosphate significantly decreases arsenate adsorption, while arsenate has little effect on phosphate adsorption. ut.ac.ir This implies that in calcareous soils, the presence of phosphate could increase the mobility and bioavailability of arsenate. ut.ac.ir

On Andosols: In volcanic soils (Andosols), which may contain allophane and organo-mineral complexes, phosphate is preferentially adsorbed over arsenate. tandfonline.com

This competitive behavior is critical in predicting the environmental fate of arsenic, as high phosphate concentrations, for example from agricultural runoff, can lead to the desorption of previously bound arsenate from soil minerals, increasing its concentration in groundwater. conicet.gov.arcapes.gov.br

The table below summarizes the competitive adsorption behavior of arsenate and phosphate on different mineral surfaces.

| Mineral | Preferred Adsorbate | pH Effect | Key Findings | Citations |

| Goethite | Arsenate (slightly) | Arsenate preference stronger at pH < 6.0 | Ions compete for the same sites; pre-adsorbed arsenate is difficult to displace. | capes.gov.brresearchgate.net |

| Ferrihydrite | Arsenate | Preferential adsorption of arsenate observed across various As/P ratios. | Model studies suggest arsenate forms a larger fraction of strongly-bound bidentate complexes than phosphate. | slu.se |

| Magnetite | Arsenate | Stronger arsenate binding observed at both acidic and alkaline pH. | Pre-adsorbed phosphate is significantly substituted by arsenate. | appliedmineralogy.com |

| Calcite | Phosphate | - | Phosphate strongly inhibits arsenate adsorption, increasing arsenate's potential mobility. | ut.ac.ir |

| Andosols | Phosphate | - | Preferential adsorption of phosphate is attributed to amorphous Al hydroxides and organo-mineral complexes. | tandfonline.com |

Influence of pH and Surface Chemistry on Adsorption Capacity

The adsorption of this compound (H₂AsO₄⁻) from aqueous solutions is critically dependent on the solution's pH and the surface chemistry of the adsorbent material. These two factors are interconnected, as pH dictates not only the dominant arsenate species in the solution but also the surface charge of the adsorbent, thereby controlling the electrostatic interactions between them.

The speciation of arsenate (As(V)) in water is pH-dependent. This compound is the predominant species in acidic to near-neutral conditions, specifically within a pH range of approximately 2.2 to 6.9. vulcanchem.comrsc.org Below pH 2.2, the fully protonated arsenic acid (H₃AsO₄) is dominant, while above pH 6.9, this compound begins to deprotonate to form hydrogen arsenate (HAsO₄²⁻). vulcanchem.com Consequently, the maximum adsorption for this compound often occurs in the pH range where it is the most abundant species.

The surface chemistry of the adsorbent material plays an equally vital role. The pH of the solution affects the protonation and deprotonation of surface functional groups (like hydroxyl or amine groups), altering the material's surface charge. For many mineral and synthetic adsorbents, the surface is positively charged at low pH and becomes negatively charged as the pH increases.

Detailed research findings have elucidated these relationships:

Metal-Organic Frameworks (MOFs): Studies on the MOF MIL-53(Fe) demonstrated that the highest removal efficiency for As(V), approximately 99%, was achieved at a pH of 5. rsc.org At this pH, the dominant species is H₂AsO₄⁻. rsc.org As the pH was increased to 11, the removal efficiency decreased to 87%. rsc.org This decrease is attributed to two factors: the deprotonation of the adsorbent surface, leading to electrostatic repulsion with the negatively charged arsenate ions, and the gradual dissolution of the MOF structure in alkaline conditions. rsc.org

Amine-Functionalized MOFs: Research on UiO-66-NH₂, an amine-functionalized MOF, showed significant adsorption capacity for arsenate. At a neutral pH of 7, the primary species is hydrogen arsenate (HAsO₄²⁻), and the material exhibited an adsorption capacity of 76.9 mg/g. researchgate.net However, modifying the surface chemistry by treating the MOF with 1 M hydrochloric acid (HCl) protonated the amine groups. researchgate.net This enhancement of positive surface charge dramatically increased the adsorption capacity to 161.3 mg/g, with the protonated amine groups accounting for over half of the arsenate uptake. researchgate.net The primary adsorption mechanisms were identified as electrostatic interactions and the formation of hydrogen bonds between the zirconium clusters of the MOF and the oxygen atoms of the arsenate ions. researchgate.net

These findings underscore that the optimal adsorption of this compound is achieved by balancing the solution pH to maintain the desired arsenate species while ensuring the adsorbent surface possesses a favorable charge for attraction.

Table 1: Adsorption Capacity of Various Adsorbents for Arsenate (As(V))

| Adsorbent | Optimal pH | Initial As(V) Species (at optimal pH) | Adsorption Capacity (mg/g) | Reference |

| MIL-53(Fe) | 5 | This compound (H₂AsO₄⁻) | 21.27 | rsc.org |

| UiO-66-NH₂ | 7 | Hydrogen arsenate (HAsO₄²⁻) | 76.9 | researchgate.net |

| HCl-treated UiO-66-NH₂ | 7 | Hydrogen arsenate (HAsO₄²⁻) | 161.3 | researchgate.net |

Environmental Chemical Transformations and Speciation Dynamics

The environmental fate of this compound is governed by a complex interplay of chemical and biological processes. Its transformation and speciation are highly sensitive to the local geochemical conditions, primarily pH and redox potential. vulcanchem.comwikipedia.org

In aqueous environments, the speciation of inorganic arsenic is predominantly controlled by pH. The distribution among the different arsenate species can be summarized as follows:

Below pH 2.2: Arsenic acid (H₃AsO₄) is the main form. vulcanchem.com

Between pH 2.2 and 6.9: this compound (H₂AsO₄⁻) is the dominant species. vulcanchem.comrsc.org

Between pH 6.9 and 11.5: Hydrogen arsenate (HAsO₄²⁻) prevails. vulcanchem.com

Above pH 11.5: The fully deprotonated arsenate ion (AsO₄³⁻) dominates. vulcanchem.com

This pH-dependent behavior is crucial for its mobility and interaction with mineral surfaces and biological organisms. vulcanchem.com

The reduction potential (pE) of the water also significantly influences arsenic speciation. Arsenate species, including this compound, are stable and predominant in oxygenated waters with high redox potentials. wikipedia.org In contrast, under reducing (anoxic) conditions with low redox potentials, arsenate (As(V)) can be reduced to the more mobile and often more toxic arsenite (As(III)) species. vulcanchem.comwikipedia.org Adsorption onto iron oxides like goethite is a key natural process that can limit the mobility of arsenate. vulcanchem.com

Beyond these abiotic transformations, microorganisms play a critical role in the environmental dynamics of arsenic. Certain aquatic organisms, particularly algae, can actively transform arsenate. This biotransformation is linked to the cellular mechanism for phosphate uptake, as arsenate and phosphate are structurally similar. wikipedia.orgnih.gov Algae can reduce arsenate (As(V)) and subsequently methylate it. nih.gov The end products of this biological process are correlated with the algae's growth rate:

At slow growth rates, dimethylarsinate (DMA) is the primary product. nih.gov

At fast growth rates, such as during algal blooms, arsenite (As(III)) is produced. nih.gov

Modeling studies of Lake Biwa in Japan have successfully reproduced observed seasonal variations in arsenic speciation, including the gradual appearance of DMA during the summer and distinct peaks in As(III) concentration that coincide with spring and fall algal blooms. nih.gov These biological transformations can significantly alter the chemical form, mobility, and toxicity of arsenic in aquatic ecosystems.

Table 2: pH-Dependent Speciation of Inorganic Arsenate (As(V)) in Water

| pH Range | Dominant Species | Chemical Formula | Reference |

| < 2.2 | Arsenic Acid | H₃AsO₄ | vulcanchem.com |

| 2.2 - 6.9 | This compound | H₂AsO₄⁻ | vulcanchem.comrsc.org |

| 6.9 - 11.5 | Hydrogen Arsenate | HAsO₄²⁻ | vulcanchem.com |

| > 11.5 | Arsenate | AsO₄³⁻ | vulcanchem.com |

Speciation Analysis and Advanced Analytical Methodologies for Dihydrogen Arsorate

Principles and Importance of Arsenic Speciation in Chemical Research

Arsenic speciation analysis is the analytical process of identifying and quantifying the different chemical forms of arsenic present in a sample. mdpi.comscirp.org This is of paramount importance because the toxicity, bioavailability, mobility, and metabolic pathways of arsenic are highly dependent on its chemical form. thermofisher.comiaea.org Inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)), are generally more toxic than organic arsenic compounds. thermofisher.comnih.gov Dihydrogen arsorate is the protonated form of arsenate, which exists in equilibrium with other arsenate species in aqueous solutions.

The determination of total arsenic concentration alone is insufficient for a comprehensive understanding of its potential impact. mdpi.comthermofisher.com Speciation analysis provides crucial information for environmental monitoring, food safety assessment, and toxicological studies. thermofisher.comoup.com For instance, in environmental science, understanding the speciation of arsenic helps in predicting its transport and fate in soil and water systems. In food chemistry, it is essential to quantify the levels of toxic inorganic arsenic in food products like rice and seafood. thermofisher.comspectroscopyonline.com

Chromatographic Separation Techniques for this compound Differentiation

Chromatographic techniques are central to arsenic speciation analysis, enabling the physical separation of different arsenic compounds before their detection. scirp.orgnih.gov High-performance liquid chromatography (HPLC) and ion exchange chromatography are the most widely used methods for the differentiation of this compound from other arsenic species. thermofisher.comtandfonline.com

High-Performance Liquid Chromatography (HPLC) in Arsenic Speciation

High-performance liquid chromatography (HPLC) is a powerful technique for separating various arsenic species, including this compound. nih.govmdpi.com HPLC methods for arsenic speciation often utilize reversed-phase chromatography with phosphate-buffered mobile phases. thermofisher.com The separation is based on the differential partitioning of the arsenic compounds between the stationary phase (the column) and the mobile phase (the eluent). tandfonline.com

Several types of columns, including C8, C18, and ion exchange columns, have been successfully employed for arsenic speciation. mdpi.com The choice of column and mobile phase composition is critical for achieving optimal separation of the target arsenic species. tandfonline.commdpi.com For example, a study successfully separated eight arsenic species, including arsenate, using a C18 column with an isocratic eluent. jst.go.jp Another approach involves ion-pair chromatography, where a reagent is added to the mobile phase to form neutral ion pairs with charged analytes, allowing for their separation on a reversed-phase column. journaljsrr.com

Ion Exchange Chromatography for Arsenate/Arsenite Separation

Ion exchange chromatography (IC) is a highly effective technique for separating inorganic arsenic species like arsenate (the family of anions to which this compound belongs) and arsenite. oup.comnih.gov This method separates ions based on their affinity to an ion-exchange resin packed in a column. researchgate.net Anion exchange chromatography is commonly used for arsenic speciation, as arsenate and arsenite exist as anions in neutral or alkaline solutions. oup.comoup.com

The separation is influenced by factors such as the pH of the mobile phase and the concentration and composition of the buffer solution. oup.comoup.com For instance, a strong anion-exchange resin can be used to retain arsenate while allowing the less charged arsenite to pass through under specific acidic conditions. nih.gov The retained arsenate can then be eluted by changing the mobile phase composition. nih.gov In some methods, arsenite is oxidized to arsenate before analysis to improve detection sensitivity, as arsenate is more readily detected under certain conditions. oup.com

Detection and Quantification Methods Coupled with Speciation Techniques

Following chromatographic separation, sensitive and specific detectors are required to quantify the individual arsenic species. The coupling of chromatographic systems with elemental-specific detectors, known as hyphenated techniques, provides a powerful tool for speciation analysis. thermofisher.comtandfonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Detection

Inductively coupled plasma mass spectrometry (ICP-MS) is the most widely used detector for arsenic speciation due to its exceptional sensitivity and elemental specificity. nerc.ac.uknih.govmdpi.com When coupled with HPLC (HPLC-ICP-MS), it allows for the highly sensitive and accurate quantification of individual arsenic species as they elute from the chromatographic column. nih.gov

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the arsenic atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.gov ICP-MS can detect arsenic at extremely low concentrations, often in the parts-per-trillion (ppt) or even lower range. thermofisher.commdpi.com To overcome potential interferences, such as the formation of polyatomic ions like ArCl+ which has the same mass-to-charge ratio as arsenic (m/z 75), collision/reaction cell technology is often employed. acs.orgfda.gov

Table 1: Performance Characteristics of HPLC-ICP-MS for Arsenic Speciation

| Arsenic Species | Detection Limit (µg/L) | Precision (RSD %) | Reference |

|---|---|---|---|

| Arsenate (AsV) | 0.02 - 0.10 | 3.1 - 7.3 | jst.go.jp |

| Arsenite (AsIII) | 0.02 - 0.10 | 3.1 - 7.3 | jst.go.jp |

| Monomethylarsonic acid (MMA) | 0.02 - 0.10 | 3.1 - 7.3 | jst.go.jp |

| Dimethylarsinic acid (DMA) | 0.02 - 0.10 | 3.1 - 7.3 | jst.go.jp |

Atomic Fluorescence Spectrometry (AFS) for Arsenic Measurement

Atomic fluorescence spectrometry (AFS) is another highly sensitive technique used for the detection of arsenic and other hydride-forming elements. aurora-instr.comrsc.org In AFS, atoms in the sample are excited by a light source, and the subsequent fluorescence emitted as they return to their ground state is measured. aurora-instr.com This technique offers very low detection limits, often at the parts-per-trillion level, and is less prone to certain types of interferences compared to other atomic spectrometry methods. azolifesciences.comresearchgate.net

For arsenic analysis, AFS is often coupled with hydride generation (HG-AFS), where the arsenic species are converted into volatile arsines before being introduced into the AFS instrument. scielo.brscielo.br This process enhances sensitivity and selectivity. scielo.br The coupling of HPLC with HG-AFS (HPLC-HG-AFS) provides a robust and cost-effective method for arsenic speciation analysis in various samples. nih.govnih.govrsc.org

Table 2: Performance Characteristics of HPLC-HG-AFS for Arsenic Speciation

| Arsenic Species | Detection Limit (mg/kg) | Quantification Limit (mg/kg) | Recovery (%) | Reference |

|---|---|---|---|---|

| Arsenate (AsV) | 0.005 - 0.010 | 0.019 - 0.034 | 91 - 96 | scielo.brnih.gov |

| Arsenite (AsIII) | 0.005 - 0.010 | 0.019 - 0.034 | 99 - 101 | scielo.brnih.gov |

| Monomethylarsonic acid (MMA) | 0.005 - 0.010 | 0.019 - 0.034 | 94 - 97 | scielo.brnih.gov |

| Dimethylarsinic acid (DMA) | 0.005 - 0.010 | 0.019 - 0.034 | 92 - 102 | scielo.brnih.gov |

Hydride Generation (HG) in Arsenic Speciation

Hydride generation (HG) coupled with atomic absorption spectrometry (AAS) is a well-established technique for the speciation of arsenic, including the pentavalent form, this compound (H₂AsO₄⁻). scielo.bredpsciences.org This method relies on the selective reduction of different arsenic species to their volatile hydride counterparts (arsines) using a reducing agent, most commonly sodium tetrahydroborate (NaBH₄). scielo.br The efficiency of this reduction and subsequent arsine generation is highly dependent on the pH of the reaction medium. scielo.brubc.canih.gov

The underlying principle of HG for arsenic speciation is that different arsenic compounds exhibit varying reactivity towards NaBH₄ at different pH levels. scielo.brnih.gov For instance, at a pH of approximately 6, primarily As(III) compounds are reduced to arsine (AsH₃). nih.gov To determine arsenate species like this compound, a pre-reduction step is necessary to convert As(V) to As(III). scielo.brrsc.org This is often achieved using reducing agents such as potassium iodide (KI) or a mixture of KI and stannous chloride in a strongly acidic medium (e.g., 6 mol/L HCl). scielo.br

The generated arsines are then swept by an inert gas stream into a heated quartz cell atomizer for quantification by atomic absorption spectrometry (AAS) or atomic fluorescence spectrometry (AFS). edpsciences.orgrsc.org The use of a quartz furnace as the atomization cell is a common setup. edpsciences.org

Several key factors influence the efficiency and selectivity of the hydride generation process:

pH of the Reaction Medium: The pH is a critical parameter that governs the selective reduction of arsenic species. scielo.brnih.gov For example, a citrate (B86180) buffer at pH 4.4 can be used for the selective determination of As(III), while a highly acidic medium is required for the determination of total inorganic arsenic after pre-reduction. scielo.br

Reducing Agent Concentration: The concentration of NaBH₄ affects the rate and completeness of the hydride formation.

Pre-reduction Agents: For the determination of As(V) species like this compound, a pre-reduction step is essential. scielo.brrsc.org Common pre-reducing agents include potassium iodide, ascorbic acid, and L-cysteine. ubc.carsc.orgrsc.org L-cysteine has been shown to improve the hydride generation efficiency for various arsenic species by reducing them to the As(III) state. ubc.carsc.org

Interferences: The presence of certain metal ions can interfere with the hydride generation process. scielo.br

High-performance liquid chromatography (HPLC) can be coupled with HG-AAS or HG-AFS to achieve separation and subsequent quantification of various arsenic species, including arsenite, arsenate, monomethylarsonic acid (MMAA), and dimethylarsinic acid (DMAA). rsc.orgrsc.orgnih.gov This hyphenated technique provides a powerful tool for comprehensive arsenic speciation analysis in various environmental and biological matrices. nih.gov

Influence of Environmental Parameters on this compound Speciation

The speciation of arsenic in the environment, including the prevalence of this compound (H₂AsO₄⁻), is significantly influenced by a variety of environmental parameters. europa.eumdpi.com The most critical factors governing the transformation and distribution of arsenic species are the redox potential (Eh) and pH of the surrounding medium. europa.eumdpi.comscispace.com

Redox Potential (Eh)

Redox potential is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. In aquatic and soil systems, the redox state plays a pivotal role in determining the oxidation state of arsenic.

Oxidizing Conditions: In oxygenated environments, such as surface waters, the thermodynamically stable form of arsenic is arsenate (As(V)). europa.eu this compound is a predominant arsenate species in the pH range of approximately 2.2 to 6.9. vulcanchem.com Under high redox potentials (e.g., 200-500 mV), arsenic solubility is generally low, and the majority of soluble arsenic exists as As(V). scispace.com

Reducing Conditions: Under anaerobic or reducing conditions, which can occur in groundwater, flooded soils, and sediments, arsenite (As(III)) becomes the more dominant and mobile form. europa.euscispace.com The reduction of As(V) to As(III) can lead to a significant increase in the solubility and mobility of arsenic. scispace.com

The transition between oxidizing and reducing conditions can dramatically alter arsenic speciation. For example, the reductive dissolution of iron oxyhydroxides, which are strong adsorbents of arsenate, can release significant amounts of arsenic into the solution under moderately reduced conditions (0-100 mV). scispace.com

pH

The pH of the soil or water is another master variable that controls arsenic speciation and mobility. mdpi.comscispace.com The speciation of arsenate is highly pH-dependent:

Below pH 2.2: Arsenic acid (H₃AsO₄) is the dominant species. vulcanchem.com

pH 2.2–6.9: this compound (H₂AsO₄⁻) is the primary form. vulcanchem.com

pH 6.9–11.5: Hydrogen arsorate (HAsO₄²⁻) prevails. vulcanchem.com

Above pH 11.5: The fully deprotonated arsenate ion (AsO₄³⁻) is dominant. vulcanchem.com

The pH also affects the surface charge of minerals, such as iron oxides, which in turn influences their capacity to adsorb arsenate species. mdpi.com Generally, arsenate adsorption to iron oxides is higher at acidic pH and decreases as the pH becomes more alkaline. mdpi.com An increase in pH can lead to the desorption of arsenic from mineral surfaces, thereby increasing its concentration in the aqueous phase. mdpi.com

| Environmental Condition | Predominant Inorganic Arsenic Species | General Mobility |

| Oxidizing, Acidic (low pH) | H₂AsO₄⁻ (this compound) | Low (adsorbed to minerals) |

| Oxidizing, Neutral to Alkaline (high pH) | HAsO₄²⁻ (Hydrogen arsorate) | Moderate (desorption increases with pH) |

| Reducing, Acidic to Neutral | As(OH)₃ (Arsenous acid) | High |

| Reducing, Alkaline | As(OH)₃ and other arsenite species | High |

This table provides a simplified overview of the complex interactions governing arsenic speciation.

Advanced Research Applications and Future Directions for Dihydrogen Arsorate Compounds

Materials Science Applications

Dihydrogen arsorate compounds, particularly those with alkali metal cations like cesium (Cs⁺), potassium (K⁺), and rubidium (Rb⁺), are noted for their unique solid-state properties. These characteristics make them promising candidates for a variety of materials science applications.

Several members of the this compound family exhibit ferroelectricity, a property where a material possesses a spontaneous electric polarization that can be reversed by an external electric field. This behavior is closely linked to the ordering of protons within their hydrogen-bonded networks.

Cesium this compound (CsH₂AsO₄), for instance, is recognized for its ferroelectric properties. This makes it a suitable material for electronic components such as:

Capacitors and Memory Storage: The ability to maintain electric polarization allows for its use in non-volatile memory devices and high-dielectric capacitors. frontiersin.org

Sensors: The material's sensitivity to electric fields can be harnessed to develop sensors for detecting changes in environmental conditions.

The ferroelectric nature stems from phase transitions. For example, a mixed sodium dihydrogen phosphate-arsenate crystal undergoes a phase transition at 272 K, which is believed to be a ferroelectric-paraelectric transition. researchgate.net The study of these transitions, which often involve both "order-disorder" and "displacive" characteristics, is crucial for understanding and optimizing these materials for device applications. researchgate.net

Solid Acid Fuel Cells (SAFCs) are a class of electrochemical devices that convert chemical energy into electricity and are characterized by a solid acid electrolyte. wikipedia.orgsafcell.com These cells operate at intermediate temperatures (200-300 °C), offering advantages over other fuel cell types, such as higher tolerance to fuel impurities. safcell.comelectrochem.org

The electrolytes in SAFCs are often based on oxyanion groups like PO₄³⁻ or AsO₄³⁻, which are linked by hydrogen bonds. wikipedia.org this compound compounds are investigated for this purpose due to their ability to conduct protons at elevated temperatures. This conductivity arises from a "proton hopping" mechanism through the crystal lattice.

A key feature of these materials is the superprotonic phase transition, where upon heating, the crystal structure becomes highly disordered, leading to a dramatic increase in proton conductivity by several orders of magnitude. safcell.com While Cesium Dihydrogen Phosphate (B84403) (CsH₂PO₄) is the most studied and best-performing solid acid electrolyte, its arsorate analogue, CsH₂AsO₄, exhibits similar superprotonic behavior. wikipedia.orgenergy.gov A mixed sodium dihydrogen phosphate-arsenate has been shown to enter a superionic-protonic phase at 296 K, exhibiting an unusually high conductivity of 1.07×10⁻⁴ Ω⁻¹ cm⁻¹ with a low activation energy. researchgate.net This high proton conductivity is essential for the efficiency of electrochemical devices like fuel cells.

Interactive Table: Proton Conductivity of Solid Acid Compounds

| Compound | Transition Temperature (°C) | Conductivity (S/cm) | Temperature (°C) |

|---|---|---|---|

| CsH₂PO₄ | ~231 | > 1.8 x 10⁻² | 233 |

| CsHSO₄ | - | ~4 x 10⁻² | 200 |

This table includes data for the well-studied phosphate analogue for comparison.

Nonlinear Optical (NLO) materials are capable of changing the properties of light, such as its frequency, and are vital for technologies like laser systems and optical communications. Certain this compound compounds have shown potential for NLO applications. scholarsresearchlibrary.comnih.gov This potential is often associated with their non-centrosymmetric crystal structures.

For example, the NLO properties of a mixed sodium dihydrogen phosphate-arsenate powder were confirmed using the Kurtz and Perry second harmonic generation (SHG) technique. researchgate.net Rubidium this compound (RbH₂AsO₄) is also noted for properties like its second-order nonlinear coefficient. nih.gov The isostructural phosphate analogues, like Ammonium Dihydrogen Phosphate (NH₄H₂PO₄), are well-known for their NLO applications as harmonic generators and electro-optic modulators, suggesting similar potential for Ammonium this compound (NH₄H₂AsO₄). scholarsresearchlibrary.com Research in this area involves synthesizing new organic-inorganic hybrid materials which can exhibit strong SHG responses. rsc.org

Proton Conductivity and Relevance for Solid Acid Fuel Cells

This compound as a Precursor in Synthetic Chemical Pathways

In addition to their functional properties, this compound compounds serve as valuable precursors in synthetic chemistry. They act as starting materials for the creation of more complex arsenic-containing compounds and materials.

Ammonium this compound (NH₄H₂AsO₄), for instance, is utilized as a precursor in various synthetic routes. Similarly, hydrogen arsenate salts like sodium hydrogen arsenate are used to synthesize transition metal arsenides, which have applications in catalysis. vulcanchem.com The general process can involve reacting the arsenate salt with a metal salt under specific conditions, such as high-temperature annealing, to produce the desired material. vulcanchem.com Triethyl arsenate, an organoarsenic compound, can be synthesized from arsenic acid and serves as a precursor for other arsenic-containing chemicals.

Crystallographic Studies and Crystal Growth Mechanisms

The physical properties of this compound compounds are intrinsically linked to their crystal structure. Consequently, detailed crystallographic studies and the development of controlled crystal growth methods are active areas of research.

This compound salts typically crystallize in structures containing tetrahedral [H₂AsO₄]⁻ anions linked by hydrogen bonds. nih.gov For example, Sodium this compound (NaH₂AsO₄) is isotypic with its phosphate analogue, featuring layers of sodium cations and dihydrogen arsenate anions held together by strong hydrogen bonds. nih.govresearchgate.net The structure contains two distinct As-O bond lengths: shorter As-O bonds and longer As-(OH) bonds within the tetrahedron. nih.gov

Single crystals suitable for research are often grown from aqueous solutions using techniques like slow evaporation at a controlled temperature and pH. scholarsresearchlibrary.com For instance, high-purity single crystals of Cesium this compound can be grown via slow evaporation at 25–30°C from a solution with a pH of ~2–3. Understanding the crystal structure through methods like X-ray and neutron diffraction is crucial for explaining properties like ferroelectricity and proton conductivity.

Interactive Table: Crystallographic Parameters of this compound Compounds

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Potassium this compound | KH₂AsO₄ | Monoclinic | P2₁/c | |

| Sodium this compound | NaH₂AsO₄ | - | - | nih.govresearchgate.net |

| Cesium this compound | CsH₂AsO₄ | Monoclinic | P2₁ |

Theoretical Modeling and Computational Chemistry for Novel this compound Derivatives

Computational chemistry and theoretical modeling are indispensable tools for advancing the study of this compound compounds. These methods provide deep insights into the electronic structure, bonding, and physical properties of these materials, and can guide the design of new derivatives with enhanced functionalities.

Theoretical approaches such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and the Noncovalent Interaction (NCI) index are used to investigate the nature of chemical bonds, particularly the As-centered pnictogen bonds that play a role in their crystal packing. mdpi.com Ab initio molecular dynamics simulations can be employed to study photophysics and photoreactivity, while quantum mechanical modeling can help predict the properties of novel materials.

By calculating properties like the Molecular Electrostatic Potential (MESP), researchers can understand and predict intermolecular interactions, which are key to the formation of specific crystal architectures. mdpi.com These computational tools assist in revealing the fundamental chemical physics of dihydrogen arsorates and accelerate the discovery of new derivatives for applications in electronics, optics, and energy. mdpi.com

Development of Advanced Materials for this compound Sequestration and Transformation

The effective removal of this compound (H₂AsO₄⁻), a dominant species of pentavalent arsenic (As(V)) in acidic to neutral water, is a critical goal in water remediation. diva-portal.orgresearchgate.net Research has focused on two primary strategies: sequestration, which involves the binding and immobilization of the arsenic species, and transformation, which alters its chemical form, often to facilitate removal or reduce toxicity. This section details the advanced materials and methodologies being developed for these purposes.

Advanced Sequestration Materials

Sequestration of this compound is predominantly achieved through adsorption, a process where the arsenate ions bind to the surface of a material. The ideal adsorbent possesses a high surface area, chemical affinity for arsenate, and stability.

Iron-Based Adsorbents: Iron-based materials are the most widely studied and applied for arsenic removal due to the strong affinity between iron oxides and arsenate. frontiersin.org Amorphous hydrous ferric oxide, goethite, and hematite (B75146) have demonstrated significant efficacy in removing arsenic from aqueous solutions. frontiersin.org Granular ferric hydroxide (B78521) (GFH) is a notable commercial adsorbent used in water treatment plants. researchgate.nettandfonline.com Zero-valent iron (ZVI) is another promising material; as it oxidizes, it forms iron oxides and hydroxides that serve as active sites for arsenate chemisorption. unu.eduiwaponline.com

Metal Oxide Nanoparticles: Nanotechnology has introduced highly efficient adsorbents. Metal oxide nanoparticles such as those based on zinc oxide (ZnO), copper oxide (CuO), titanium dioxide (TiO₂), and various iron oxides are effective due to their high surface-area-to-volume ratio. frontiersin.org Studies have shown that certain metal oxide nanoparticles can achieve removal rates of over 92% for As(V). frontiersin.org The primary adsorption mechanism involves the formation of strong bonds between the hydroxyl groups on the nanoparticle surface and the this compound ions. frontiersin.orgiwaponline.com

Carbonaceous Materials: Materials like activated carbon, biochar, and graphene-based adsorbents are also utilized for arsenic removal. frontiersin.org Their effectiveness can be significantly enhanced by modification. For instance, iron-modified activated carbons combine the high surface area of carbon with the strong arsenate affinity of iron. researchgate.net Similarly, biochar derived from agricultural waste, such as rice husk, can be stabilized with iron and copper oxide nanoparticles to effectively remove both arsenite and arsenate through electrostatic interactions and covalent bonding. iwaponline.com

Clay and Polymeric Materials: Natural and modified clays, such as bentonite (B74815), offer a low-cost and abundant option for developing functionalized adsorbents. frontiersin.org Modifying bentonite with lanthanum or iron(III) has been shown to improve its adsorption capacity for As(V). frontiersin.org Ion exchange resins, which are synthetic polymers, are also used. Strong base anion exchange resins effectively remove the anionic this compound by swapping it with less harmful ions like chloride. tandfonline.comunu.edu

Below is an interactive table summarizing the performance of various adsorbent materials for arsenate (As(V)).

Advanced Transformation Technologies

Microbial Transformation: Microorganisms play a significant role in arsenic speciation in the environment. scielo.org.mx Some bacteria, known as dissimilatory arsenate-reducing bacteria (ARB), can use arsenate as a terminal electron acceptor in anaerobic respiration, reducing it to arsenite. frontiersin.orgnih.gov This process is mediated by genes such as arsC. frontiersin.orgresearchgate.net While this transformation can increase arsenic mobility, it is a key metabolic process that can be harnessed in bioremediation systems. frontiersin.orgresearchgate.net Other microbial processes can methylate arsenic, forming compounds like methylarsonic acid. researchgate.net

Photocatalytic Transformation: Heterogeneous photocatalysis is an advanced oxidation-reduction process that uses a semiconductor catalyst (most commonly TiO₂) and a light source. nih.govacs.org

Reduction: While direct photocatalytic reduction of arsenate is not feasible, indirect reduction can be achieved. researchgate.net In the presence of a photocatalyst like TiO₂ and a hole scavenger such as ethanol, highly reductive radicals are formed that can transform As(V) into As(III). researchgate.net Further research has demonstrated that under specific deoxygenated conditions, photocatalysis can reduce arsenate not only to arsenite but also to solid elemental arsenic (As(0)) and highly toxic arsine gas (AsH₃). conicet.gov.ar The reduction to solid As(0) presents a potential pathway for immobilization, but the formation of arsine is a significant safety concern. conicet.gov.ar

Oxidation of Related Species: Photocatalysis is also highly effective at oxidizing the more toxic arsenite (As(III)) to arsenate (As(V)), which is less mobile and more readily adsorbed by materials like iron oxides. nih.govacs.org This rapid oxidation can be a pretreatment step before sequestration. acs.org

The following table compares different advanced transformation technologies for arsenic species.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of DHMO that influence experimental design in toxicology studies?

- Methodological Answer : DHMO's high polarity, boiling point (100°C at 1 atm), and solvent properties necessitate careful experimental controls. For example, its role as a universal solvent requires inert material selection (e.g., glass or PTFE) to avoid leaching contaminants. Thermal stability studies should account for phase changes using differential scanning calorimetry (DSC) . Quantification via gravimetric analysis after controlled evaporation is recommended to avoid interference from dissolved solutes .

Q. Which analytical techniques are most effective for detecting DHMO in biological and environmental matrices?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁷O isotopes) and mass spectrometry (MS) are gold standards for specificity. For field applications, Fourier-Transform Infrared (FTIR) spectroscopy can identify DHMO's O-H stretching band (~3300 cm⁻¹). Chromatographic methods (e.g., HPLC with refractive index detection) are suitable for quantifying DHMO in complex mixtures, though matrix effects require normalization using internal standards like deuterated DHMO (D₂O) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in DHMO's reported cytotoxicity across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from osmotic stress in cell cultures versus systemic homeostasis in vivo. Researchers should:

- Design comparative studies using isotonic buffers (e.g., PBS) in vitro and monitor renal clearance rates in vivo via radiolabeled DHMO (³H₂O) .

- Apply multi-omics integration (transcriptomics + metabolomics) to distinguish direct DHMO effects from secondary metabolic disruptions .

- Evaluate interspecies differences in aquaporin expression using immunohistochemistry .

Q. What statistical frameworks are optimal for reconciling conflicting epidemiological data on DHMO exposure and disease outcomes?

- Methodological Answer : Meta-analyses should prioritize studies with:

- Standardized exposure metrics (e.g., ppm in drinking water vs. humidity-adjusted inhalation rates).

- Adjustment for confounders (e.g., socioeconomic factors influencing DHMO access) using multivariate regression .

- Bayesian hierarchical models to account for heterogeneity in study designs and publication bias .

Data Contradiction Analysis

Q. How should researchers address discrepancies in DHMO's thermodynamic data across literature sources?

- Methodological Answer :

- Cross-validate datasets using the NIST Chemistry WebBook and IUPAC-reviewed solubility parameters .

- Audit experimental conditions : Variations in atmospheric pressure, isotopic purity (e.g., ¹H vs. ²H), and calibration protocols (e.g., ITS-90 temperature scales) significantly impact reported values.

- Apply the FINER criteria to assess study feasibility and ethical reporting of uncertainties .

Experimental Design Guidelines

Q. What protocols minimize DHMO contamination in trace-level analytical chemistry workflows?

- Methodological Answer :

- Environmental controls : Use gloveboxes with <1% relative humidity and HEPA-filtered air.

- Sample preparation : Lyophilize biological specimens to remove DHMO before GC-MS analysis.

- Blank correction : Run solvent blanks (e.g., anhydrous acetonitrile) in parallel to subtract background DHMO signals .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.